molecular formula C21H20N6 B3028304 Pol1-IN-1

Pol1-IN-1

Cat. No.: B3028304
M. Wt: 356.4 g/mol
InChI Key: HFQPEPQECNSOFF-OKILXGFUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pol1-IN-1, also known as this compound, is a useful research compound. Its molecular formula is C21H20N6 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.17494466 g/mol and the complexity rating of the compound is 591. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Targeted Treatment for Multiple Sclerosis

Pol1-IN-1, particularly compounds like RAM-589.555, have shown promise as innovative targeted treatments for multiple sclerosis (MS). These compounds work by targeting the Polymerase-1 (POL1) transcription machinery, leading to the suppression of ribosomal biogenesis and activation of apoptosis. Studies have demonstrated that oral administration of such POL1 inhibitors can significantly suppress and ameliorate experimental autoimmune encephalomyelitis (EAE), an animal model of MS. This is achieved by inhibiting the proliferation and viability of activated lymphocytes and inducing apoptosis (Achiron et al., 2017). Another study highlighted the effectiveness of a specific POL1 inhibitor in reducing disease activity in MS, through decreased expression of POL1 pathway-related genes and activation of P53 dependent apoptosis (Achiron et al., 2013).

Immunomodulatory Effects on Glial Cells

Research into the immunomodulatory effects of POL1 inhibitors like RAM-589.555 on central nervous system (CNS) resident cells has shown promising results. These inhibitors can impact CNS-resident microglia and astrocytes, decreasing inflammation and enhancing the anti-inflammatory and neuroprotective capacities of these cells. This is particularly relevant in the context of MS, where controlling CNS inflammation is crucial (Zilkha-Falb et al., 2020).

Application in Translational Research

The POL1 pathway's association with the benign course of MS has been used to develop new therapeutic strategies. For instance, targeting the POL1 transcription machinery with compounds like RAM-589.555 can lead to selective suppression of ribosomal biogenesis in activated immunocompetent cells, offering a new avenue for MS treatment (Achiron, 2017).

POL1 Pathway Activation in Acute MS Relapse

Studies have also shown that increased POL1 pathway activity is observed during acute MS relapse. Targeted inactivation of the POL1 pathway could represent a novel strategy for better treatment of acute MS relapse, offering a more specific approach to managing the disease (Achiron et al., 2018).

Biochemical Analysis

Biochemical Properties

Pol1-IN-1 interacts with Pol I, inhibiting its function and thereby affecting the biochemical reactions associated with ribosome biogenesis . By inhibiting Pol I transcription, this compound effectively suppresses the production of ribosomes .

Cellular Effects

The inhibition of Pol I by this compound has significant effects on various types of cells and cellular processes. For instance, it has been shown that the degradation of Pol I, Pol II, and Pol III proteins in mammalian embryonic stem cells (mESCs) causes few or no changes in large-scale 3D chromatin structures . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its binding interactions with Pol I. By inhibiting Pol I transcription, it suppresses ribosome biogenesis . This inhibition could potentially lead to changes in gene expression, as ribosomes play a crucial role in protein synthesis.

Metabolic Pathways

This compound, as an inhibitor of Pol I, is likely to be involved in the metabolic pathways related to ribosome biogenesis . The specific enzymes or cofactors it interacts with, as well as its effects on metabolic flux or metabolite levels, are not currently known.

Properties

IUPAC Name

2-[(3S,5R)-3,5-dimethylpiperazin-1-yl]benzimidazolo[1,2-a][1,8]naphthyridine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6/c1-13-11-26(12-14(2)23-13)19-8-7-15-9-16(10-22)21-24-17-5-3-4-6-18(17)27(21)20(15)25-19/h3-9,13-14,23H,11-12H2,1-2H3/t13-,14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQPEPQECNSOFF-OKILXGFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C2=NC3=C(C=C2)C=C(C4=NC5=CC=CC=C5N34)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C2=NC3=C(C=C2)C=C(C4=NC5=CC=CC=C5N34)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pol1-IN-1
Reactant of Route 2
Pol1-IN-1
Reactant of Route 3
Reactant of Route 3
Pol1-IN-1
Reactant of Route 4
Reactant of Route 4
Pol1-IN-1
Reactant of Route 5
Reactant of Route 5
Pol1-IN-1
Reactant of Route 6
Reactant of Route 6
Pol1-IN-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.